molecular formula C3H6FN3 B8590644 1-Azido-3-fluoropropane

1-Azido-3-fluoropropane

Cat. No.: B8590644
M. Wt: 103.10 g/mol
InChI Key: LKHJBEXZBLZPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3-fluoropropane is an organic compound that features a fluorine atom attached to a propyl chain, which is further connected to an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-3-fluoropropane typically involves a two-step process. The first step is the fluorination of a tosyl precursor to yield this compound. This is followed by a copper-catalyzed click reaction (CuAAC) with an alkyne-functionalized precursor . The reaction is usually carried out in anhydrous acetonitrile, ensuring high radiochemical purity and specific activity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-fluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed:

    Substitution Reactions: Alkyl azides.

    Reduction Reactions: Primary amines.

Mechanism of Action

The mechanism of action of 1-Azido-3-fluoropropane primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and molecular labeling .

Comparison with Similar Compounds

    3-Azidopropylamine: Similar structure but lacks the fluorine atom.

    3-Fluoropropylamine: Similar structure but lacks the azide group.

    Fluoroalkyl azides: A broader class of compounds with varying chain lengths and fluorine positions.

Uniqueness: 1-Azido-3-fluoropropane is unique due to the presence of both a fluorine atom and an azide group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in research and industry.

Properties

Molecular Formula

C3H6FN3

Molecular Weight

103.10 g/mol

IUPAC Name

1-azido-3-fluoropropane

InChI

InChI=1S/C3H6FN3/c4-2-1-3-6-7-5/h1-3H2

InChI Key

LKHJBEXZBLZPOC-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CF

Origin of Product

United States

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